molecular formula C13H15NO3 B112886 Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66207-08-7

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B112886
CAS RN: 66207-08-7
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

A solution of benzyl 5,6-dihydropyridine-1(2H)-carboxylate (9.93 g, 45.76 mmol) in CH2Cl2 (75 mL) was cooled to 0° C. Solid m-chloroperoxybenzoic acid (77%, 15.38 g, 1.5 equiv) was added. After 10 min, the reaction mixture was warmed slowly to rt. A white precipitate formed after 1 h. The reaction was complete after an additional hour of stirring. The mixture was diluted with ether (300 mL), washed by with 5% aq NaOH (2×40 mL), 25% aq Na2S2O3 solution (3×20 mL) and brine (30 mL), and dried over Na2SO4. After concentration, the residue was purified by flash chromatography to afford benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (7.87 g, 74% yield). MS ESI +ve m/z 234 (M+1).
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.38 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.ClC1C=C(C=CC=1)C(OO)=[O:22]>C(Cl)Cl.CCOCC>[CH:3]12[O:22][CH:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:8])[CH2:2]2

Inputs

Step One
Name
Quantity
9.93 g
Type
reactant
Smiles
N1(CC=CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.38 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed after 1 h
Duration
1 h
WAIT
Type
WAIT
Details
The reaction was complete after an additional hour
WASH
Type
WASH
Details
washed by with 5% aq NaOH (2×40 mL), 25% aq Na2S2O3 solution (3×20 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C12CN(CCC2O1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.